Tetraconazole

Beschreibung

Tetraconazole is a liquid fungicide for control of Cercospora leafspot and powdery mildew on sugar beets.

Structure

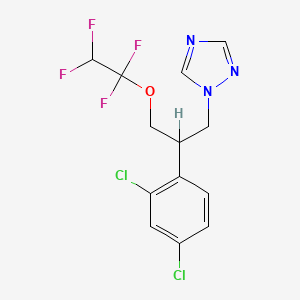

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDARGUHUSPFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2F4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034956 | |

| Record name | Tetraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes at 240 °C without boiling | |

| Record name | TETRACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in 1,2-dichloroethane, acetone, and methanol, In water, 150 mg/L at 20 °C | |

| Record name | TETRACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.432 at 20 °C | |

| Record name | TETRACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.35X10-6 mm Hg at 20 °C | |

| Record name | TETRACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, viscous liquid | |

CAS No. |

112281-77-3 | |

| Record name | Tetraconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112281-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112281773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-) 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazole-1-yl)propyl-1,1,2,2-tetrafluoroethylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-propyl-1,1,2,2-tetrafluoroethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FGY868T0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Pour point 6 °C | |

| Record name | TETRACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Tetraconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraconazole is a broad-spectrum triazole fungicide widely utilized in agriculture for the control of various fungal pathogens. Its efficacy is intrinsically linked to its specific chemical structure and stereochemistry. This technical guide provides a comprehensive overview of the chemical properties, stereoisomerism, and synthesis of this compound, with a focus on providing detailed experimental protocols and structured data for research and development purposes.

Chemical Structure and Identification

This compound is a synthetic compound belonging to the conazole class of fungicides. Its chemical structure is characterized by a 1,2,4-triazole ring linked to a 2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl group.

The key identifiers and physicochemical properties of racemic this compound are summarized in the table below for easy reference.

| Identifier/Property | Value | Reference |

| IUPAC Name | (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether | [1][2] |

| CAS Name | 1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1H-1,2,4-triazole | [2][3] |

| CAS Number | 112281-77-3 | [2][3] |

| Molecular Formula | C₁₃H₁₁Cl₂F₄N₃O | [3][4] |

| Molecular Weight | 372.15 g/mol | [3][4] |

| Appearance | Viscous colorless oil | |

| Water Solubility | 150 mg/L (at 20°C, pH 7) | [5] |

| Vapor Pressure | 1.2 x 10⁻⁵ mmHg (at 20°C) | |

| Log P (octanol/water) | 3.1 (at pH 7) |

Stereoisomerism of this compound

This compound possesses a single chiral center at the C-2 position of the propyl chain, giving rise to two enantiomers: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole.[1] Commercial this compound is typically formulated and sold as a racemic mixture, containing equal amounts of both enantiomers.[1][6]

The differential biological activity of the individual enantiomers is a critical aspect of this compound's fungicidal action. Research has shown that the (R)-(+)-enantiomer exhibits significantly higher fungicidal activity against various plant pathogens compared to the (S)-(-)-enantiomer.[7][8][9] Specifically, (R)-(+)-Tetraconazole is reported to be 1.49 to 1.98 times more active than (S)-(-)-Tetraconazole.[7][9]

| Stereoisomer | Common Name | Biological Activity |

| (R)-1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole | (R)-(+)-Tetraconazole, Rectusazole | More fungitoxically active enantiomer[8][9] |

| (S)-1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole | (S)-(-)-Tetraconazole | Less fungitoxically active enantiomer[8][9] |

Mechanism of Action

This compound, like other triazole fungicides, acts as a sterol biosynthesis inhibitor.[1] It specifically targets and inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51).[7] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting ergosterol synthesis, this compound disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[7]

Experimental Protocols

Synthesis of Racemic this compound

A common synthetic route for racemic this compound involves the fluorination of a key alcohol intermediate, 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol. The following is a generalized protocol based on published patent literature.[10]

Materials:

-

2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol

-

Toluene

-

Dimethyl sulfoxide (DMSO)

-

Potassium hydroxide (KOH), finely ground

-

Tetrafluoroethylene gas

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Sodium sulfate (anhydrous)

Procedure:

-

In a suitable glass reactor equipped with a stirrer and cooling system, dissolve 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol in a mixture of toluene and DMSO.[10]

-

Cool the reaction mixture to a temperature between -5°C and -10°C.[10]

-

While maintaining the low temperature, add finely ground potassium hydroxide to the mixture.[10]

-

Introduce gaseous tetrafluoroethylene into the reactor.

-

Allow the reaction to proceed with stirring for approximately 4 hours, maintaining the temperature between -5°C and -10°C.[10]

-

After the reaction is complete, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent.

-

Wash the organic phase with water, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound product.

-

Purification can be achieved via column chromatography if necessary to remove impurities.[10]

Chemoenzymatic Synthesis of this compound Enantiomers

A stereoselective synthesis of the individual enantiomers of this compound can be achieved through a chemoenzymatic approach, which utilizes lipases for stereoselective hydrolysis or transesterification.[8]

Key Steps:

-

Enzymatic Resolution: A racemic precursor, such as (R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-1-yl acetate, is subjected to lipase-catalyzed hydrolysis. The lipase will selectively hydrolyze one enantiomer, allowing for the separation of the unreacted acetate and the hydrolyzed alcohol.[8]

-

Chemical Conversion: The separated enantiomerically enriched precursor is then chemically converted to the corresponding this compound enantiomer through the fluorination step described in the racemic synthesis.[8]

Analytical Separation of this compound Enantiomers

The enantiomers of this compound can be separated and quantified using chiral High-Performance Liquid Chromatography (HPLC).

Method:

-

Column: A chiral stationary phase, such as cellulose tris(3-chloro-4-methylphenylcarbamate), is effective for the separation.

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol and a 0.1% formic acid solution (e.g., 70:30, v/v).

-

Detection: Detection can be achieved using a UV detector or, for higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS).

Fungicidal Activity Assay (In Vitro)

The relative fungicidal activity of the this compound enantiomers can be determined using an agar dilution method against various fungal pathogens.[8]

Procedure:

-

Prepare a stock solution of each this compound enantiomer and the racemic mixture in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of each test compound.

-

Incorporate the dilutions into a molten agar medium (e.g., Potato Dextrose Agar) to achieve a range of final concentrations.

-

Pour the agar into petri dishes and allow to solidify.

-

Inoculate the center of each plate with a mycelial plug of the target fungus.

-

Incubate the plates at an appropriate temperature for the specific fungus.

-

Measure the radial growth of the fungal colony over time.

-

Calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) for each compound to compare their fungicidal potency.

Conclusion

This compound's efficacy as a fungicide is a direct result of its unique chemical structure and the stereospecific activity of its (R)-(+)-enantiomer. Understanding the synthesis, stereochemistry, and mechanism of action of this compound is crucial for the development of more effective and environmentally sound crop protection strategies. The detailed protocols and data presented in this guide are intended to support further research and development in this field.

References

- 1. This compound (Ref: M14360) [sitem.herts.ac.uk]

- 2. CN102993013B - Synthesis method of this compound intermediate - Google Patents [patents.google.com]

- 3. Enantiomeric separation of ketoconazole and terconazole antifungals by electrokinetic chromatography: Rapid quantitative analysis of ketoconazole in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2016092573A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Terconazole. Pharmacology of a new antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. data.epo.org [data.epo.org]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective effects of the chiral fungicide this compound in wheat: Fungicidal activity and degradation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Tetraconazole in Fungi

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms by which tetraconazole exerts its antifungal effects. It details the primary cellular target, the biochemical consequences of drug-target interaction, and the standard methodologies used to quantify and characterize its activity.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound is a member of the triazole class of antifungal agents.[1] Like other medical and agricultural azoles, its primary mechanism of action is the disruption of fungal cell membrane integrity by inhibiting the synthesis of ergosterol, a sterol component essential for fungal membrane structure and function.[1][2][3][4] Ergosterol's role in fungi is analogous to that of cholesterol in mammalian cells, where it modulates membrane fluidity, permeability, and the activity of membrane-bound proteins.[5][6]

The Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The specific target of this compound is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][7][8] This enzyme is critical for the multi-step conversion of lanosterol into ergosterol.[4]

This compound's inhibitory action is highly specific. The triazole ring, a key feature of this drug class, contains three nitrogen atoms.[1] The N-4 nitrogen of the triazole ring binds with high affinity to the heme iron atom located in the active site of the CYP51 enzyme, acting as a sixth ligand.[8][9][10] This strong, stable interaction competitively inhibits the natural substrate, lanosterol, from binding and undergoing demethylation.[1][3]

Biochemical Consequences of CYP51 Inhibition

The inhibition of lanosterol 14α-demethylase by this compound has two major downstream effects on the fungal cell:

-

Depletion of Ergosterol: The blockage of the biosynthetic pathway leads to a significant reduction in the cellular concentration of ergosterol.[1][7] The resulting ergosterol-deficient membranes become more permeable and less stable, impairing their barrier function and the activity of integral membrane proteins.[3][4][7]

-

Accumulation of Toxic Sterol Precursors: Concurrently, the inhibition causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[1][7] These methylated sterols are abnormally shaped and incorporate into the fungal membrane, disrupting its structure and leading to increased membrane stress and eventual growth arrest.[1]

This dual-action mechanism—ergosterol depletion and toxic precursor accumulation—compromises the structural and functional integrity of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[4][7]

Signaling Pathway Visualization

The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Quantitative Data on this compound Activity

The efficacy of an antifungal agent is quantified by its inhibitory concentration against the target enzyme (IC₅₀) and its effect on whole-cell fungal growth (Minimum Inhibitory Concentration, MIC).

| Parameter | Target/Organism | Value (nM) | Enantiomer | Reference |

| IC₅₀ | Candida albicans CYP51 | 100 ± 12 | (R)-enantiomer | [8] |

| IC₅₀ | Candida albicans CYP51 | 550 ± 58 | (S)-enantiomer | [8] |

| IC₅₀ | Candida albicans CYP51 | 350 ± 29 | Racemic Mixture | [8] |

Note: The (R)-enantiomer of this compound is a more potent inhibitor of C. albicans CYP51 than the (S)-enantiomer by approximately 5.5-fold.[8] In vitro studies have also demonstrated fungicidal activity against all tested strains of Candida albicans at concentrations ≤100 ng/mL.[9]

Key Experimental Protocols

The mechanism and efficacy of this compound are elucidated through a series of standardized in vitro and cell-based assays.

Protocol: In Vitro CYP51 Inhibition Assay (IC₅₀ Determination)

This protocol outlines a method for determining the 50% inhibitory concentration (IC₅₀) of this compound against fungal CYP51. The assay uses a reconstituted enzyme system.

-

Expression and Purification: The target fungal CYP51 enzyme is heterologously expressed (e.g., in E. coli or S. cerevisiae) and purified to homogeneity.[8][11] A partner cytochrome P450 reductase is also required and purified.[11]

-

Reconstitution of Enzyme System: The purified CYP51 and its reductase partner are combined in a reaction buffer containing lipids (to simulate a membrane environment) and allowed to reconstitute.[12]

-

Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made to create a range of test concentrations.[13]

-

Reaction Initiation: The reaction is initiated by adding the substrate (e.g., 50-60 µM lanosterol) and an NADPH-generating system to the reconstituted enzyme mixture containing the various concentrations of this compound.[11][14]

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Analysis: The reaction is stopped, and the sterols are extracted. The amount of substrate consumed or product formed is quantified using methods like GC-MS or HPLC.

-

IC₅₀ Calculation: The rate of reaction at each this compound concentration is plotted against the log of the concentration. A dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of this compound that reduces enzyme activity by 50%.[11][15]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is widely used to determine the susceptibility of a fungal isolate to an antifungal agent.[16][17]

-

Drug Plate Preparation: In a 96-well microtiter plate, add 100 µL of sterile liquid culture medium (e.g., RPMI-1640) to all wells except the first column. To the first column, add 200 µL of medium containing this compound at twice the highest desired final concentration.[18]

-

Serial Dilution: Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last drug-containing column. This creates a gradient of drug concentrations. One column should be left drug-free as a positive growth control.[17][18]

-

Inoculum Preparation: Grow the fungal strain to be tested in an overnight culture.[18] Dilute the culture in fresh medium to a standardized final concentration (e.g., ~10³ cells/mL).[18]

-

Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate.[18]

-

Incubation: Incubate the plate at a suitable temperature (e.g., 35°C) for 24 to 48 hours.[19]

-

Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a significant reduction in fungal growth (typically ≥50%) compared to the drug-free control well.[17][20] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[18]

Protocol: Fungal Sterol Analysis by GC-MS

This protocol is used to confirm the mechanism of action by observing the depletion of ergosterol and the accumulation of its precursors in this compound-treated fungal cells.[21][22]

-

Cell Culture and Treatment: Grow fungal cells in a liquid culture to mid-log phase. Treat one flask with a sub-inhibitory concentration of this compound and leave another untreated as a control. Incubate for several hours.

-

Cell Harvesting and Saponification: Harvest the cells by centrifugation. To extract the sterols, resuspend the cell pellet in a solution of methanolic potassium hydroxide (KOH) and heat at ~90°C for 2 hours.[23] This process, called saponification, hydrolyzes fatty acid esters without affecting the sterols.

-

Extraction of Non-Saponifiable Lipids: After cooling, extract the sterols (the non-saponifiable fraction) from the mixture using an organic solvent like n-heptane or hexane.[23] Repeat the extraction twice to ensure complete recovery.

-

Derivatization: Evaporate the solvent to dryness. To make the sterols volatile for gas chromatography, derivatize them by adding a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and pyridine, then heating briefly.[23] This replaces the hydroxyl group on the sterol with a trimethylsilyl (TMS) ether.

-

GC-MS Analysis: Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).[23][24]

-

Gas Chromatography (GC): The different sterols will separate based on their boiling points and interaction with the GC column.

-

Mass Spectrometry (MS): As each sterol elutes from the column, it is fragmented and detected by the mass spectrometer, producing a unique mass spectrum that allows for its identification and quantification.

-

-

Data Interpretation: Compare the sterol profiles of the this compound-treated and untreated samples. The treated sample is expected to show a marked decrease in the ergosterol peak and a corresponding increase in the lanosterol peak.

Experimental Workflow Visualization

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Caption: Workflow for a standard broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The antifungal activity of this compound is rooted in its highly specific and potent inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. By simultaneously depleting essential ergosterol and causing the buildup of toxic precursor sterols, this compound effectively disrupts the structure and function of the fungal cell membrane, leading to growth inhibition. The well-established protocols for determining IC₅₀ and MIC values, along with sterol profile analysis, provide a robust framework for characterizing its efficacy and confirming its mechanism of action in both research and clinical development settings.

References

- 1. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of Terconazole? [synapse.patsnap.com]

- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 5. mdpi.com [mdpi.com]

- 6. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Terconazole. Pharmacology of a new antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. research.bangor.ac.uk [research.bangor.ac.uk]

- 15. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 22. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2.4. Quantification of triterpenoids and sterols by GC-MS and GC-FID [bio-protocol.org]

- 24. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

The Enantioselective Bioactivity of Tetraconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraconazole, a broad-spectrum triazole fungicide, is a chiral molecule widely utilized in agriculture. As with many chiral pesticides, the enantiomers of this compound exhibit differential biological activity. This technical guide provides an in-depth analysis of the stereoselective action of this compound enantiomers, focusing on their fungicidal efficacy, mechanism of action, and the experimental methodologies used for their evaluation. Quantitative data is presented to highlight the differences in bioactivity, and key experimental workflows and signaling pathways are visualized to provide a comprehensive understanding for research and development professionals.

Introduction

This compound [(R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether] is a systemic fungicide that effectively controls a wide range of fungal pathogens in various crops. Its mode of action involves the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1][2] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal growth inhibition.[2]

This compound possesses a single chiral center, resulting in two enantiomers: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole. It is well-established that the biological activity of chiral pesticides can be enantioselective, with one enantiomer often exhibiting significantly higher efficacy than the other.[3] This guide focuses on elucidating these differences for this compound, providing valuable insights for the development of more effective and potentially safer fungicidal formulations.

Enantioselective Fungicidal Activity

Quantitative studies have demonstrated a significant difference in the fungicidal activity of this compound enantiomers. The (R)-(+)-enantiomer has been consistently identified as the more active form against various fungal pathogens.

Table 1: In Vitro Fungicidal Activity of this compound Enantiomers

| Fungal Pathogen | Enantiomer | EC50 (mg/L) | Enantiomeric Ratio (S/R) | Reference |

| Rhizoctonia cerealis | (R)-(+)-Tetraconazole | Not explicitly stated, but 1.49-1.98x more active than (S)-(-) | ~1.49-1.98 | [1] |

| (S)-(-)-Tetraconazole | [1] | |||

| Fusarium graminearum | (R)-(+)-Tetraconazole | Not explicitly stated, but 1.49-1.98x more active than (S)-(-) | ~1.49-1.98 | [1] |

| (S)-(-)-Tetraconazole | [1] | |||

| Wheat Pathogens (unspecified) | Racemic this compound | 0.382 - 0.802 | - | [4] |

Note: Specific EC50 values for the individual enantiomers were not available in the searched literature, but the relative activity is reported.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target of this compound is the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and compromising the structural integrity and function of the fungal cell membrane. The differential activity of the enantiomers is attributed to their stereospecific interactions with the active site of the CYP51 enzyme.[2][5]

Ergosterol Biosynthesis Pathway and this compound Inhibition

Figure 1. Inhibition of the ergosterol biosynthesis pathway by this compound enantiomers.

Experimental Protocols

This section details the methodologies employed to assess the biological activity of this compound enantiomers.

Enantiomer Separation and Analysis

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a common approach for the separation and quantification of this compound enantiomers in various matrices.[1]

Protocol: UPLC-MS/MS for this compound Enantiomer Separation

-

Sample Preparation (QuEChERS):

-

Homogenize the sample (e.g., wheat plant, soil).

-

Extract with acetonitrile.

-

Perform partitioning by adding magnesium sulfate, sodium chloride, and buffering salts.

-

Centrifuge to separate the layers.

-

Clean up the supernatant using a dispersive solid-phase extraction (d-SPE) kit containing primary secondary amine (PSA) and C18 sorbents.

-

Centrifuge and filter the final extract.

-

-

Chiral UPLC Separation:

-

Column: A chiral stationary phase column, such as a cellulose tris(3-chloro-4-methylphenylcarbamate) based column, is typically used.

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol and 0.1% formic acid solution (e.g., 70:30, v/v).

-

Flow Rate: A constant flow rate, for instance, 0.2 mL/min.

-

Injection Volume: A small injection volume, such as 5 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each enantiomer.

-

In Vitro Fungicidal Activity Assay

The mycelial growth rate method is a standard in vitro assay to determine the fungicidal activity of compounds.

Protocol: Mycelial Growth Inhibition Assay

-

Culture Medium: Prepare Potato Dextrose Agar (PDA) medium and amend with a series of concentrations of the individual this compound enantiomers and the racemate. A solvent control (without the test compound) is also prepared.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

-

Assessment: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches a certain diameter.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. The EC50 value (the concentration that inhibits 50% of mycelial growth) is then determined using probit analysis or other suitable statistical methods.

In Vivo Fungicidal Activity Assay

In vivo assays on host plants are crucial for evaluating the protective and curative efficacy of fungicides under more realistic conditions.

Protocol: In Vivo Assay on Cucumber Plants against Powdery Mildew (Sphaerotheca fuliginea)

-

Plant Cultivation: Grow cucumber plants in a greenhouse until they have 2-3 true leaves.

-

Fungicide Application: Prepare solutions of the this compound enantiomers and the racemate at various concentrations in a suitable solvent with a surfactant. Spray the solutions onto the cucumber leaves until runoff. Control plants are sprayed with the solvent-surfactant solution only.

-

Inoculation: After the sprayed solution has dried, inoculate the plants with a suspension of Sphaerotheca fuliginea conidia.

-

Incubation: Maintain the plants in a controlled environment with conditions favorable for disease development (e.g., high humidity and moderate temperature).

-

Disease Assessment: After a specific incubation period (e.g., 7-10 days), assess the disease severity on each leaf by estimating the percentage of the leaf area covered by powdery mildew.

-

Efficacy Calculation: Calculate the protective efficacy of each treatment relative to the control.

Experimental and Logical Workflows

Workflow for Assessing Enantioselective Bioactivity

Figure 2. General experimental workflow for evaluating the enantioselective bioactivity of this compound.

Conclusion

The biological activity of this compound is clearly enantioselective, with the (R)-(+)-enantiomer demonstrating superior fungicidal efficacy. This is primarily due to its more potent inhibition of the target enzyme, CYP51. A thorough understanding of these stereoselective differences is paramount for the development of advanced fungicidal products. The use of single, more active enantiomers could potentially lead to reduced application rates, lower environmental impact, and a more targeted and effective approach to crop protection. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of chiral fungicides. Further research to obtain specific EC50 values for each enantiomer against a broader range of fungal pathogens is recommended to fully quantify the extent of this enantioselectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 3. Enantioselective effects of the chiral fungicide this compound in wheat: Fungicidal activity and degradation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation of Tetraconazole: Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraconazole is a broad-spectrum systemic triazole fungicide widely used in agriculture to control a variety of fungal diseases in crops. As with any agrochemical, understanding its environmental fate and degradation is crucial for assessing its potential impact on non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the degradation products and pathways of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex processes involved.

Degradation Kinetics and Half-Life

The degradation of this compound in the environment is a slow process, influenced by factors such as soil type, water pH, and microbial activity.[1] Its dissipation often follows first-order or two-compartment first-order kinetics.[2]

Table 1: Half-life of this compound in Soil

| Soil Type | Application Rate (mg/kg) | Half-life (t½) in days | Reference |

| - | 0.33 | 69 | [3][4] |

| - | 1.00 | - | [3][4] |

| - | 3.33 | 87 | [3][4] |

| Alluvial | 2.5 | 66.9 - 77.2 | [1][5] |

| Red Lateritic | 2.5 | 66.9 - 77.2 | [1][5] |

| Coastal Saline | 2.5 | 66.9 - 77.2 | [1][5] |

| Alluvial | 5.0 | 73.4 - 86.0 | [1][5] |

| Red Lateritic | 5.0 | 73.4 - 86.0 | [1][5] |

| Coastal Saline | 5.0 | 73.4 - 86.0 | [1][5] |

Table 2: Half-life of this compound in Water

| pH | Application Rate (µg/mL) | Half-life (t½) in days | Reference |

| 4.0 | 1.0 | 94 - 125 | [1][5] |

| 7.0 | 1.0 | 94 - 125 | [1][5] |

| 9.2 | 1.0 | 94 - 125 | [1][5] |

| 4.0 | 2.0 | 94 - 125 | [1][5] |

| 7.0 | 2.0 | 94 - 125 | [1][5] |

| 9.2 | 2.0 | 94 - 125 | [1][5] |

Degradation Pathways and Products

The degradation of this compound proceeds through various pathways, including microbial degradation, hydrolysis, and photolysis, leading to the formation of several transformation products. A key identified environmental transformation product is 1H-1,2,4-triazol-1-ylacetic acid .[6] While specific degradation pathways for this compound are not extensively detailed in the public literature, analogies with other azole fungicides suggest that hydroxylation, dechlorination, and cleavage of the dioxolane ring are likely transformation reactions.[7][8]

Microbial Degradation

Soil microorganisms play a role in the breakdown of this compound, although the process is generally slow.[1] The application of this compound can significantly shift the microbial community structure in the soil.[3][4]

Hydrolysis

This compound is reported to be stable in dilute aqueous solutions at pH levels between 5 and 9, suggesting that hydrolysis is not a major degradation pathway under typical environmental conditions.[6] However, under more extreme pH and temperature conditions, hydrolysis may occur.

Photodegradation

This compound is generally stable in light, indicating a low susceptibility to direct photolysis by sunlight.[6] However, indirect photodegradation, potentially sensitized by other substances in the environment, may contribute to its breakdown.

Experimental Protocols

Analysis of this compound Residues in Soil (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective procedure for extracting pesticide residues from soil samples.

1. Sample Extraction:

-

Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.

-

Add an appropriate volume of water to moisten the soil if necessary.

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add the contents of a salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

The supernatant is ready for analysis.

Analysis of this compound and its Metabolites in Water by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge with deionized water.

-

Elute the analytes with an appropriate organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for triazole fungicides.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Specific precursor-to-product ion transitions for this compound and its metabolites need to be optimized.

Table 3: Example LC-MS/MS Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 372.1 | 159.1 | (Optimized value) |

| This compound (Qualifier) | 372.1 | 70.1 | (Optimized value) |

| 1H-1,2,4-triazol-1-ylacetic acid | (To be determined) | (To be determined) | (Optimized value) |

Note: Specific transitions for degradation products must be determined experimentally.

Conclusion

The degradation of this compound in the environment is a complex process involving microbial, hydrolytic, and photolytic pathways, although it is generally considered to be persistent. The primary identified degradation product is 1H-1,2,4-triazol-1-ylacetic acid. Further research is needed to fully elucidate all degradation pathways and identify all major transformation products to conduct a comprehensive environmental risk assessment. The experimental protocols outlined in this guide provide a foundation for researchers to conduct robust studies on the environmental fate of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 4. Effect of this compound application on the soil microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissipation kinetics of this compound in three types of soil and water under laboratory condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C13H11Cl2F4N3O | CID 80277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Time-of-flight mass spectrometry assessment of fluconazole and climbazole UV and UV/H2O2 degradability: Kinetics study and transformation products elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Behavior of Tetraconazole in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraconazole is a broad-spectrum systemic triazole fungicide used to control a variety of fungal diseases in agricultural crops. Its application, while beneficial for crop protection, necessitates a thorough understanding of its environmental fate and behavior, particularly within the soil compartment. This technical guide provides an in-depth overview of the current scientific knowledge regarding this compound's persistence, mobility, and transformation in soil, intended to inform risk assessment and guide future research.

Data Summary

The environmental fate of a pesticide in soil is governed by a complex interplay of physical, chemical, and biological processes. Key parameters that quantify these processes for this compound are summarized below.

Table 1: Physicochemical Properties and Sorption Coefficients of this compound

| Parameter | Value | Reference |

| Log K_ow_ | 3.56 | [1] |

| Water Solubility (mg/L) | 156 | [1] |

| Vapor Pressure (mm Hg) | 1.35 x 10⁻⁶ | [1] |

| Soil Organic Carbon-Water Partitioning Coefficient (K_oc_) (mL/g) | 531 - 1,922 | [1] |

Table 2: Degradation and Leaching Potential of this compound in Soil

| Parameter | Value | Soil Type/Conditions | Reference |

| Degradation Half-Life (DT₅₀) (days) | 69 - 87 | Dependent on application concentration | [2] |

| 66.9 - 77.2 (at 2.5 µg/g) | Alluvial, Red Lateritic, Coastal Saline | [3][4] | |

| 73.4 - 86.0 (at 5.0 µg/g) | Alluvial, Red Lateritic, Coastal Saline | [3][4] | |

| Up to 1688 | - | [5] | |

| Groundwater Ubiquity Score (GUS) | 1.73 | Calculated | [6] |

Environmental Fate Processes

The following sections detail the primary processes that dictate the environmental fate of this compound in the soil environment.

Sorption and Mobility

The mobility of this compound in soil is largely governed by its sorption to soil particles. The soil organic carbon-water partitioning coefficient (K_oc_) for this compound ranges from 531 to 1,922 mL/g, which suggests low to moderate mobility[1]. This is further supported by a calculated Groundwater Ubiquity Score (GUS) of 1.73, classifying it as having a low leaching potential[6]. The GUS index is an empirical model that relates pesticide persistence (half-life) and sorption (K_oc_) to its likelihood of contaminating groundwater.

Sorption is influenced by soil properties such as organic matter content, clay content, and pH. For triazole fungicides, which can be nitrogenous compounds, the percentage of organic matter is often the most highly correlated soil characteristic to the soil-water distribution coefficient (K_d)[7].

Degradation

Degradation is a key process that reduces the concentration of this compound in the soil over time. This occurs through both microbial and abiotic pathways.

Microbial Degradation: This is considered the primary mechanism for this compound dissipation in soil. The degradation half-life (DT₅₀) in soil has been reported to range from 67 to over 100 days in laboratory and field studies, and in some cases, it can be significantly longer[5]. One study found DT₅₀ values ranging from 69 to 87 days, depending on the initial application concentration[2]. Another study reported DT₅₀ values of 66.9 to 86.0 days across different soil types (alluvial, red lateritic, and coastal saline)[3][4].

Abiotic Degradation:

-

Hydrolysis: this compound is stable to hydrolysis at environmentally relevant pH values.

-

Photolysis: Photodegradation on the soil surface is generally not considered a major dissipation pathway for this compound.

This compound Degradation Pathway in Soil

The degradation of this compound in soil leads to the formation of various metabolites. The primary identified soil metabolite is 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CGA 179944)[6]. Additionally, 1,2,4-triazole is a common metabolite for many triazole fungicides and is expected to be formed during this compound degradation[6].

Experimental Protocols

Standardized methodologies are crucial for generating reliable and comparable data on the environmental fate of pesticides. The following sections outline the key experimental protocols based on OECD guidelines.

Soil Sorption/Desorption: OECD Guideline 106

This guideline describes a batch equilibrium method to determine the soil sorption coefficient (K_d) and the soil organic carbon-water partitioning coefficient (K_oc_).

References

- 1. Difenoconazole Degradation by Novel Microbial Consortium TA01: Metabolic Pathway and Microbial Community Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissipation kinetics of this compound in three types of soil and water under laboratory condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 7. eag.com [eag.com]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Tetraconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility of Tetraconazole, a broad-spectrum triazole fungicide. The information is presented to support research, development, and formulation activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.

Core Physicochemical Properties

This compound is a well-established fungicide known for its systemic activity. A thorough understanding of its physicochemical properties is fundamental to predicting its environmental fate, bioavailability, and for the development of effective formulations.

| Property | Value | Reference |

| IUPAC Name | 1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1H-1,2,4-triazole | [1][2] |

| CAS Number | 112281-77-3 | [2][3][4][5][6] |

| Molecular Formula | C₁₃H₁₁Cl₂F₄N₃O | [1][5][7] |

| Molecular Weight | 372.15 g/mol | [5][7] |

| Physical Form | Colorless, viscous liquid | [1][2] |

| Melting Point | Pour point 6 °C | [1] |

| Boiling Point | Decomposes at 240 °C without boiling | [1] |

| Vapor Pressure | 1.8 x 10⁻⁴ Pa (at 20 °C) | [6][8] |

| pKa (Predicted) | 2.68 ± 0.10 | [2] |

| Octanol-Water Partition Coefficient (Log P) | 3.56 (at 23 °C) | [4][9] |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its formulation and delivery. It exhibits moderate solubility in water and is readily soluble in several organic solvents.

| Solvent | Solubility | Temperature |

| Water | 150 mg/L | 20 °C |

| 156 mg/L (pH 7) | 20 °C | |

| 0.159 g/L | 20 °C | |

| Acetone | Readily Soluble | Not Specified |

| Methanol | Readily Soluble | Not Specified |

| 1,2-Dichloroethane | Readily Soluble | Not Specified |

| DMSO | Soluble | Not Specified |

| Xylene | > 300,000 mg/L | 20 °C |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound follows standardized and internationally recognized methodologies, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a compound is determined to understand its behavior in aqueous environments. The Flask Method is a commonly employed technique.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Methodology:

-

Preparation of the Test Solution: An excess amount of this compound is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. This can take 24 to 48 hours.

-

Phase Separation: The solution is centrifuged or filtered to remove undissolved particles.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Vapor Pressure (OECD Guideline 104)

Vapor pressure is a key indicator of a substance's volatility. The Gas Saturation Method is a suitable technique for compounds with low vapor pressures.

Principle: A stream of an inert gas is passed through or over the test substance at a known flow rate and temperature, becoming saturated with the substance's vapor. The amount of substance transported by the gas is then determined.

Methodology:

-

Sample Preparation: A known quantity of this compound is placed in a temperature-controlled saturation column.

-

Gas Saturation: An inert gas (e.g., nitrogen) is passed through the column at a constant, slow flow rate to ensure saturation.

-

Trapping: The vapor is collected in a suitable trap (e.g., a sorbent tube or a cold trap).

-

Quantification: The amount of this compound in the trap is quantified using an appropriate analytical technique, such as Gas Chromatography (GC) with a suitable detector. The vapor pressure is then calculated from the amount of substance collected, the volume of gas passed through, and the temperature.

Determination of the Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The octanol-water partition coefficient (Log P) is a measure of a substance's lipophilicity and is crucial for predicting its environmental partitioning and biological uptake. The Shake Flask Method is a classical approach.

Principle: The test substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to determine the partition coefficient.

Methodology:

-

Preparation of Phases: n-Octanol and water are mutually saturated before the experiment.

-

Test Procedure: A known amount of this compound is added to a mixture of the saturated n-octanol and water in a vessel.

-

Equilibration: The vessel is shaken to facilitate partitioning until equilibrium is reached.

-

Phase Separation: The two phases are separated by centrifugation.

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method, such as HPLC. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. Log P is the base-10 logarithm of this value.

Determination of pKa

The acid dissociation constant (pKa) indicates the strength of an acid in solution. For triazole fungicides, potentiometric titration is a common method for pKa determination.

Principle: The pH of a solution of the test substance is monitored as a titrant (an acid or a base) is added incrementally. The pKa is determined from the resulting titration curve.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic solvent like methanol or acetonitrile to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously measured with a calibrated pH electrode.

-

Data Analysis: The pKa value is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal.

Visualizations

Relationship between Physicochemical Properties and Solubility

References

- 1. This compound | C13H11Cl2F4N3O | CID 80277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound - CAS-Number 112281-77-3 - Order from Chemodex [chemodex.com]

- 4. This compound | CAS#:112281-77-3 | Chemsrc [chemsrc.com]

- 5. achemtek.com [achemtek.com]

- 6. This compound CAS#: 112281-77-3 [m.chemicalbook.com]

- 7. This compound 100 µg/mL in Methanol | CymitQuimica [cymitquimica.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. hpc-standards.us [hpc-standards.us]

Tetraconazole's Impact on Plant Physiology and Growth: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture to control a variety of fungal pathogens. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes. However, the effects of this compound extend beyond its fungicidal properties, significantly impacting the physiology and growth of host plants. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with plant systems. It delves into its mode of action, its influence on key physiological processes such as hormone signaling and photosynthesis, and its overall impact on plant growth and development. This document summarizes quantitative data from various studies, provides detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological pathways and workflows.

Introduction

Triazole fungicides, including this compound, are systemic compounds known for their protective, curative, and eradicant properties against a wide range of plant fungal diseases.[1] Their primary mode of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol in fungi.[2] This disruption of ergosterol production leads to impaired fungal cell membrane integrity and ultimately, cell death. Beyond its intended fungicidal activity, this compound exerts a number of off-target effects on the host plant's physiology. These effects can range from growth regulation to the induction of stress responses. Understanding these interactions is crucial for optimizing its use in agricultural settings and for developing new plant protection strategies.

Mechanism of Action in Plants

While the primary target of this compound is fungal ergosterol biosynthesis, its structural similarity to plant sterols and other endogenous molecules leads to interactions with various plant metabolic pathways. The most well-documented off-target effect of triazole fungicides in plants is the inhibition of certain cytochrome P450 monooxygenases involved in the biosynthesis of plant hormones.

Inhibition of Gibberellin Biosynthesis

This compound, like other triazole fungicides, is known to inhibit the biosynthesis of gibberellins (GAs).[3] GAs are a class of plant hormones that regulate various developmental processes, including stem elongation, seed germination, and flowering.[4] The inhibitory effect of triazoles on GA biosynthesis is attributed to their ability to block the activity of ent-kaurene oxidase, a cytochrome P450 monooxygenase that catalyzes a key step in the GA biosynthetic pathway.[3] This inhibition leads to a reduction in the levels of bioactive GAs, which can result in a dwarfing or growth-retardant effect on the treated plants.

Caption: Potential Interaction of this compound with Brassinosteroid Signaling.

Physiological Effects of this compound on Plants

This compound application can lead to a range of physiological responses in plants, often as a consequence of its primary and secondary modes of action.

Induction of Oxidative Stress

A common response of plants to xenobiotics, including fungicides like this compound, is the induction of oxidative stress. [5]This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify them. Studies have shown that this compound treatment can lead to an increase in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and hydrogen peroxide (H₂O₂). [1][5]In response to this oxidative stress, plants often upregulate their antioxidant defense systems. This includes an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate peroxidase (APX). [1][5] dot

Caption: this compound-induced Oxidative Stress and Plant Response.

Effects on Photosynthesis

The impact of this compound on photosynthesis can be complex. While some studies on triazole fungicides suggest a potential to stimulate photosynthesis under certain conditions, others report inhibitory effects. [6]this compound exposure has been shown to decrease the levels of photosynthetic pigments, including chlorophyll a, chlorophyll b, and carotenoids. [1]A reduction in these pigments can limit the plant's ability to capture light energy, thereby affecting the overall photosynthetic rate.

Impact on Plant Growth and Development

The physiological effects of this compound ultimately manifest in changes to plant growth and development. Due to its inhibition of gibberellin biosynthesis, a common effect is a reduction in stem elongation, leading to a more compact plant stature. [3]High concentrations of this compound can have phytotoxic effects, resulting in reduced germination rates, decreased root length, and lower overall biomass. [5]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the impact of this compound on plant physiology and growth.

Table 1: Effects of this compound on Growth Parameters in Allium cepa

| Concentration (mg/L) | Germination Ratio Reduction (%) | Root Length Reduction (%) | Weight Gain Reduction (%) |

| 1.00 | Data not specified | Data not specified | Data not specified |

| 5.00 | Data not specified | Data not specified | Data not specified |

| 10.00 | Data not specified | Data not specified | Data not specified |

| EC₅₀ | - | 6.7 | - |

Data from Macar (2020). [5]Note: Specific percentage reductions for each concentration were not provided in the abstract.

Table 2: Effects of this compound on Oxidative Stress Markers and Antioxidant Enzymes in Allium cepa

| Concentration (mg/L) | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Malondialdehyde (MDA) Content |

| 1.00 | Increased | Increased | Increased |

| 5.00 | Increased | Increased | Increased |

| 10.00 | Increased | Increased | Increased |

Data from Macar (2020). [5]The study indicates a dose-dependent increase, but specific values are not available in the abstract.

Table 3: Effects of this compound on Photosynthetic Pigments, Oxidative Stress, and Antioxidant Systems in Lemna minor

| Concentration (ppm) | Chlorophyll a & b Reduction | Carotenoids Reduction | MDA & H₂O₂ Increase | SOD, CAT, POD, APX Activity | SOD, CAT, POD Gene Expression |

| 0.005 | Yes | Yes | Yes | Increased | Induced |

| 0.01 | Yes | Yes | Yes | Increased | Induced |

| 0.02 | Yes | Yes | Yes | Increased | Induced |

Data from a study on Lemna minor. [1]The study indicates a dose-dependent effect, but specific quantitative values are not provided in the abstract.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on plant physiology.

Allium cepa Toxicity Test

This test is a widely used method for evaluating the toxicity of substances on a model plant system.

Objective: To assess the physiological, cytotoxic, and genotoxic effects of this compound on the root meristematic cells of Allium cepa.

Materials:

-

Healthy, equal-sized onion bulbs (Allium cepa)

-

This compound solutions of varying concentrations (e.g., 1.00, 5.00, and 10.00 mg/L)

-

Control solution (e.g., distilled water)

-

Beakers or glass jars

-

Microscope slides and coverslips

-

Aceto-orcein stain

-

Microscope

-

Analytical balance

-

Graduated cylinders

Procedure:

-

Bulb Preparation: Remove the dry outer scales of the onion bulbs, being careful not to damage the root primordia.

-

Exposure: Place the bulbs in beakers containing the different concentrations of this compound solution and a control solution. Ensure the base of the bulb is in contact with the solution.

-

Incubation: Keep the bulbs in the solutions for a specified period (e.g., 72 hours) under controlled environmental conditions (temperature, light).

-

Physiological Parameter Measurement:

-

Germination Ratio: Record the number of bulbs that produce roots in each group.

-

Root Length: Measure the length of the longest roots from each bulb.

-

Weight Gain: Weigh the bulbs before and after the experiment to determine the change in weight.

-

-

Cytogenetic Analysis:

-

Root Tip Fixation: Excise the root tips and fix them in a suitable fixative (e.g., Carnoy's fixative).

-

Staining: Hydrolyze the root tips in 1N HCl and then stain with aceto-orcein.

-

Slide Preparation: Squash the stained root tips on a microscope slide with a drop of 45% acetic acid.

-

Microscopic Observation: Examine the slides under a microscope to determine the mitotic index (MI), and the frequency of micronuclei (MN) and chromosomal aberrations (CAs).

-

-

Biochemical Analysis:

-

Enzyme Extraction: Homogenize fresh root tissue in a suitable buffer.

-

Enzyme Assays: Use spectrophotometric methods to determine the activities of antioxidant enzymes (SOD, CAT).

-

MDA Assay: Measure the malondialdehyde content as an indicator of lipid peroxidation.

-

dot

Caption: Workflow for the Allium cepa Toxicity Test.

Quantification of Photosynthetic Pigments

Objective: To determine the effect of this compound on the chlorophyll and carotenoid content in plant tissues.

Materials:

-

Plant tissue (e.g., leaves) from control and this compound-treated plants

-

80% acetone

-

Spectrophotometer

-

Mortar and pestle

-

Centrifuge and centrifuge tubes

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh a known amount of fresh plant tissue (e.g., 0.1 g).

-

Extraction: Grind the tissue in a mortar and pestle with a small amount of 80% acetone until it is completely homogenized.

-

Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge to pellet the cell debris.

-

Spectrophotometry: Carefully collect the supernatant and measure its absorbance at 663 nm, 645 nm, and 470 nm using a spectrophotometer. Use 80% acetone as a blank.

-

Calculation: Use the following equations to calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids:

-

Chlorophyll a (μg/mL) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

-

Chlorophyll b (μg/mL) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

-

Total Carotenoids (μg/mL) = (1000(A₄₇₀) - 1.82(Chl a) - 85.02(Chl b)) / 198

-

Analysis of Plant Hormones (Gibberellins and Brassinosteroids) by LC-MS/MS

Objective: To quantify the levels of endogenous gibberellins and brassinosteroids in plant tissues following this compound treatment.

Materials:

-

Plant tissue from control and this compound-treated plants

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol with internal standards)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (Liquid Chromatograph coupled with a Tandem Mass Spectrometer)

-

Analytical standards for gibberellins and brassinosteroids

Procedure:

-

Sample Collection and Freezing: Harvest plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Homogenization and Extraction: Homogenize the frozen tissue in a pre-chilled mortar and pestle with the extraction solvent containing deuterated internal standards.

-

Purification:

-

Centrifuge the homogenate to pellet solids.

-

Pass the supernatant through an SPE cartridge to remove interfering compounds.

-

Elute the hormones from the SPE cartridge with an appropriate solvent.

-

-

LC-MS/MS Analysis:

-

Inject the purified extract into the LC-MS/MS system.

-

Separate the different hormones using a suitable chromatography column and mobile phase gradient.

-

Detect and quantify the hormones using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on the specific precursor-to-product ion transitions for each analyte and its internal standard.

-

-

Data Analysis: Calculate the concentration of each hormone in the original plant tissue based on the peak areas of the analyte and its corresponding internal standard.

dot

Caption: Workflow for Plant Hormone Analysis using LC-MS/MS.

Conclusion and Future Directions

This compound is an effective fungicide with a well-established primary mode of action against fungal pathogens. However, its impact on plant physiology is multifaceted and significant. The inhibition of gibberellin biosynthesis is a key off-target effect, leading to growth regulation. Furthermore, this compound can induce oxidative stress, prompting the plant's antioxidant defense mechanisms, and can negatively affect photosynthesis.

While progress has been made in understanding these interactions, several areas warrant further investigation. The precise molecular mechanisms underlying this compound's potential interaction with brassinosteroid signaling require clarification. A more comprehensive quantitative analysis of its impact on a wider range of plant species and under different environmental conditions is also needed. Future research should focus on elucidating the complex signaling crosstalk that occurs in plants upon exposure to this compound and other triazole fungicides. This knowledge will be invaluable for developing more targeted and sustainable crop protection strategies, minimizing unintended effects on plant health and productivity.

References

- 1. Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues | Springer Nature Experiments [experiments.springernature.com]

- 2. Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses [mdpi.com]

- 4. Frontiers | Effects of gibberellins on important agronomic traits of horticultural plants [frontiersin.org]

- 5. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Toxicological profile of Tetraconazole on model organisms

An In-depth Technical Guide: Toxicological Profile of Tetraconazole on Model Organisms

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a broad-spectrum, systemic triazole fungicide used to control a variety of fungal diseases on crops such as cereals and sugar beets.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2] While effective, its widespread use necessitates a thorough understanding of its toxicological impact on non-target model organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to support environmental risk assessment and further research. The primary target organs for this compound in oral toxicity studies across all species are the liver and kidney.[3][4][5]

Mechanism of Action